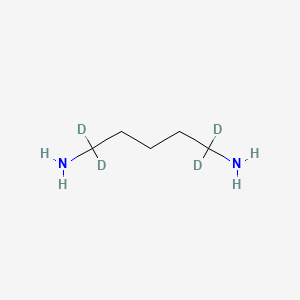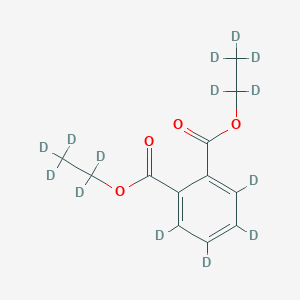
2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride
Descripción general
Descripción
“2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1795440-37-7 . It has a molecular weight of 223.61 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F2NO2.ClH/c1-5-3-2-4-11-6 (5)8 (9,10)7 (12)13;/h2-4H,1H3, (H,12,13);1H . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms and the pyridinyl group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Copper Complexes with Auxin Herbicides : Research on copper complexes with various auxin herbicides, such as 2,4-dichlorophenoxy-acetic acid and others, has shown that these complexes can have significant bioactivity, including antimicrobial properties. While the direct application of 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride in such complexes is not mentioned, the study of related compounds suggests a potential area of interest in the development of bioactive complexes (Psomas et al., 1998).
Synthesis of Fluorinated Compounds : The synthesis of fluorinated compounds, such as the transformation of ethyl 2-cyano-2-(6,7-dichlorononafluoro-5,6,7,8-tetrahydronaphthalen-2-yl)acetate into perfluorinated analogs, demonstrates the interest in fluorinated molecules for their unique properties and potential applications in materials science and medicinal chemistry. The fluorine atoms in this compound could similarly influence its reactivity and utility in synthetic chemistry (Sinyakov et al., 2017).
Heterocyclic Compound Synthesis : The preparation of heterocyclic compounds, such as (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, showcases the diverse synthetic routes available for constructing complex molecular architectures. Given the pyridinyl moiety in this compound, similar synthetic strategies might be applicable or developed based on this compound's structure (Chui et al., 2004).
N-Oxide Formation : The efficient oxidation of pyridines to their N-oxides indicates a method for modifying nitrogen-containing heterocycles, potentially altering their chemical properties and reactivities. While the research does not directly address this compound, the presence of a pyridine ring in its structure suggests that similar oxidative transformations could be relevant (Zhong et al., 2004).
Fluorinated Amino Acid Synthesis : The Michael addition of 2,2-difluoroketene silyl acetal for the synthesis of difluoro analogs of amino acids like glutamic acid and lysine highlights the utility of difluorinated intermediates in synthesizing biologically relevant molecules. This suggests potential applications of this compound in the synthesis of novel amino acid derivatives or peptidomimetics (Kitagawa et al., 1990).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
2,2-difluoro-2-(3-methylpyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c1-5-3-2-4-11-6(5)8(9,10)7(12)13;/h2-4H,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDYUQQCZLUZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(=O)O)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1433459.png)

![6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1433461.png)


![2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol](/img/structure/B1433465.png)
